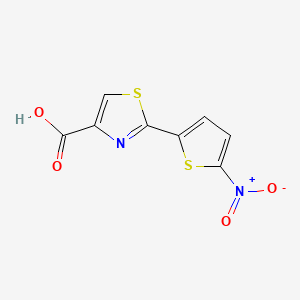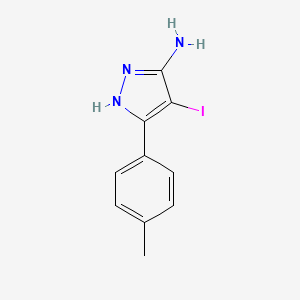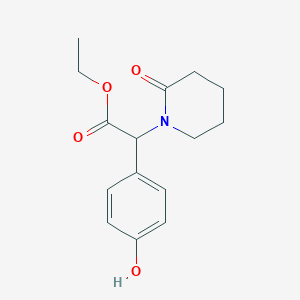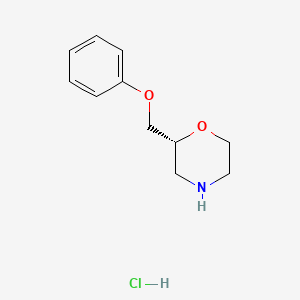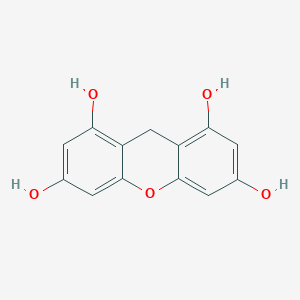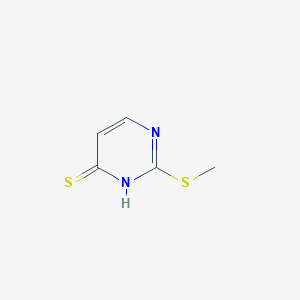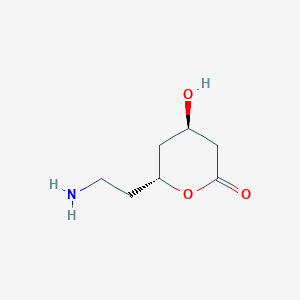
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,6R)-6-(2-aminoéthyl)-4-hydroxyoxan-2-one est un composé chimique doté d'une structure unique qui comprend un cycle oxane substitué par un groupe aminoéthyl et un groupe hydroxyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (4R,6R)-6-(2-aminoéthyl)-4-hydroxyoxan-2-one implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la sélection de matières premières appropriées, qui comprennent des précurseurs pour le cycle oxane et le groupe aminoéthyl.
Formation du cycle oxane : Le cycle oxane est formé par une série de réactions de cyclisation. Ces réactions nécessitent souvent des catalyseurs spécifiques et des conditions de réaction pour assurer la bonne stéréochimie.
Introduction du groupe aminoéthyl : Le groupe aminoéthyl est introduit par des réactions de substitution nucléophile. Les réactifs courants pour cette étape comprennent l'éthylènediamine et des composés apparentés.
Hydroxylation : Le groupe hydroxyle est introduit par des réactions d'oxydation. Les réactifs tels que le peroxyde d'hydrogène ou le tétroxyde d'osmium sont couramment utilisés à cette fin.
Méthodes de production industrielle
La production industrielle du (4R,6R)-6-(2-aminoéthyl)-4-hydroxyoxan-2-one implique la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, la sélection de solvants appropriés et la garantie de la pureté du produit final par des techniques telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(4R,6R)-6-(2-aminoéthyl)-4-hydroxyoxan-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes.
Réduction : Le composé peut être réduit pour former des alcools ou des amines.
Substitution : Le groupe aminoéthyl peut subir des réactions de substitution avec divers électrophiles.
Réactifs et conditions courants
Oxydation : Réactifs tels que le peroxyde d'hydrogène, le tétroxyde d'osmium ou le permanganate de potassium.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Électrophiles tels que les halogénoalcanes ou les chlorures d'acyle.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut produire des cétones, tandis que la réduction peut produire des alcools primaires ou secondaires.
Applications De Recherche Scientifique
(4R,6R)-6-(2-aminoéthyl)-4-hydroxyoxan-2-one a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et les interactions avec les enzymes.
Médecine : Enquête sur ses effets thérapeutiques potentiels, notamment son rôle de précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du (4R,6R)-6-(2-aminoéthyl)-4-hydroxyoxan-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe aminoéthyl peut interagir avec les enzymes et les récepteurs, tandis que le groupe hydroxyle peut participer aux liaisons hydrogène et à d'autres interactions. Ces interactions peuvent moduler les voies biochimiques et entraîner divers effets biologiques.
Mécanisme D'action
The mechanism of action of (4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Carbamate de tert-butyle (2-aminoéthoxy) : Structure similaire mais avec des groupes fonctionnels différents.
Acide 4-[(tert-butoxycarbonyl)amino]phénylboronique : Contient un groupe acide boronique au lieu d'un cycle oxane.
Unicité
(4R,6R)-6-(2-aminoéthyl)-4-hydroxyoxan-2-one est unique en raison de sa stéréochimie spécifique et de la présence à la fois d'un groupe aminoéthyl et d'un groupe hydroxyle sur le cycle oxane. Cette combinaison de caractéristiques lui confère des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C7H13NO3/c8-2-1-6-3-5(9)4-7(10)11-6/h5-6,9H,1-4,8H2/t5-,6-/m1/s1 |
Clé InChI |
BRVZJVWQCGAIPE-PHDIDXHHSA-N |
SMILES isomérique |
C1[C@H](CC(=O)O[C@@H]1CCN)O |
SMILES canonique |
C1C(CC(=O)OC1CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)
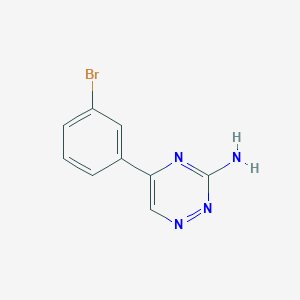

![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)
